Product packaging for S-(4-Hydroxy-2-naphthyl) Thioacetate(Cat. No.:CAS No. 2244512-87-4)

S-(4-Hydroxy-2-naphthyl) Thioacetate

Cat. No.: B2724045
CAS No.: 2244512-87-4
M. Wt: 218.27
InChI Key: HVUPWBNYJSWKJL-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) and Thioacetate (B1230152) Moieties in Chemical Biology

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. sigmaaldrich.com Its rigid, planar structure provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Naphthalene derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others. sigmaaldrich.com The lipophilic nature of the naphthalene core often enhances membrane permeability, a crucial factor in drug absorption and distribution.

Complementing the naphthalene scaffold, the thioacetate moiety serves as a critical functional group in chemical biology, primarily as a protected form of a thiol. Thiols are known for their ability to interact with biological macromolecules, including enzymes and receptors, often playing a pivotal role in the mechanism of action of various drugs. The thioacetate group offers a stable, less odorous precursor to the more reactive thiol, which can be unmasked under specific physiological conditions. This controlled release of a reactive thiol is a key strategy in the design of targeted therapies and chemical probes.

The strategic combination of a naphthalene scaffold with a thioacetate group in S-(4-Hydroxy-2-naphthyl) Thioacetate results in a molecule with the potential for dual functionality. The naphthalene moiety can serve as a recognition element, guiding the molecule to its biological target, while the thioacetate can act as a latent reactive group, enabling covalent modification or other specific interactions upon activation.

Overview of Strategic Importance in Pharmacophore Development and Ligand Design

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The development of new pharmacophores is a cornerstone of modern drug discovery. This compound presents a unique pharmacophoric framework. The hydroxyl group and the thioacetate moiety on the naphthalene ring provide key hydrogen bond donor/acceptor and potential covalent interaction sites, respectively.

In ligand design, the naphthalene core of this compound can be exploited for its ability to engage in π-π stacking and hydrophobic interactions with biological targets. The substitution pattern on the naphthalene ring is crucial for determining selectivity and potency. The 4-hydroxy and 2-thioacetate substitution pattern offers a specific spatial arrangement of functional groups that can be optimized for interaction with a particular protein binding pocket. Computational modeling and structure-activity relationship (SAR) studies are instrumental in guiding the rational design of ligands based on this scaffold.

The thioacetate group, in particular, offers a strategic advantage in ligand design. It can be used to develop covalent inhibitors, which form a stable bond with their target, leading to prolonged duration of action. Alternatively, the thiol released from the thioacetate can act as a potent nucleophile or a metal ligand, expanding the range of possible biological targets.

Conceptual Framework for Investigating Novel Bioactive Scaffolds Derived from this compound

The structure of this compound serves as a versatile starting point for the synthesis of a diverse library of novel compounds. The reactivity of the thioacetate group allows for its conversion into a free thiol, which can then be subjected to a variety of chemical transformations to introduce new functionalities. Furthermore, the naphthalene ring itself can be further modified to explore a wider chemical space and optimize biological activity.

A conceptual framework for investigating novel bioactive scaffolds derived from this parent compound would involve several key stages:

Synthesis of Analogs: A focused library of derivatives would be synthesized by modifying the hydroxyl and thioacetate groups, as well as by introducing various substituents on the naphthalene ring.

Biological Screening: The synthesized compounds would be screened against a panel of biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic applications.

Mechanism of Action Studies: For active compounds, detailed studies would be conducted to elucidate their mechanism of action at the molecular level. This would involve techniques such as enzyme kinetics, binding assays, and structural biology.

Lead Optimization: The most promising compounds would be subjected to a process of lead optimization, where their chemical structure is systematically modified to improve their potency, selectivity, and pharmacokinetic properties.

This systematic approach, grounded in the principles of medicinal chemistry and chemical biology, holds the potential to unlock the full therapeutic potential of the this compound scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2S B2724045 S-(4-Hydroxy-2-naphthyl) Thioacetate CAS No. 2244512-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(4-hydroxynaphthalen-2-yl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8(13)15-10-6-9-4-2-3-5-11(9)12(14)7-10/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPWBNYJSWKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC2=CC=CC=C2C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for S 4 Hydroxy 2 Naphthyl Thioacetate and Its Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of S-(4-Hydroxy-2-naphthyl) Thioacetate (B1230152) suggests that the target molecule can be disconnected at the sulfur-naphthalene bond. This primary disconnection points to two main synthetic pathways. The first involves the formation of a C-S bond between a naphthyl precursor and a thioacetate source. The second, less direct route, would involve the modification of a pre-existing sulfur-containing naphthalene (B1677914) derivative.

The most logical precursors for the synthesis of S-(4-Hydroxy-2-naphthyl) Thioacetate are derived from 1,3-dihydroxynaphthalene. This starting material is readily available and provides the correct positioning of the hydroxyl group relative to the site of thioacetate substitution. Key precursors identified through this analysis include:

1,3-Dihydroxynaphthalene: The foundational aromatic core.

A halogenated derivative of 1,3-dihydroxynaphthalene (e.g., 2-bromo-1,3-dihydroxynaphthalene): For use in cross-coupling reactions.

Thioacetic acid or its corresponding anion: As the source of the thioacetate group.

Optimized Synthetic Routes for this compound

Several optimized synthetic routes can be employed for the preparation of this compound, leveraging modern catalytic systems and classical reaction mechanisms.

Metal-Catalyzed C-S Cross-Coupling Approaches (e.g., Cu-catalyzed, Pd-catalyzed)

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. Both copper and palladium-based catalytic systems have been effectively used for the synthesis of aryl thioethers and thioesters.

Copper-Catalyzed Thiolation: The Ullmann condensation, a copper-catalyzed reaction, can be adapted for the synthesis of this compound. This typically involves the reaction of a halo-naphthalene derivative with a thiol in the presence of a copper catalyst and a base.

Palladium-Catalyzed Thiolation: Palladium catalysts offer a versatile and often more efficient alternative for C-S bond formation. These reactions typically exhibit high functional group tolerance. A plausible route involves the coupling of a halogenated or triflated naphthol derivative with a thioacetate salt.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
CuIN,N'-DimethylethylenediamineK₃PO₄Dioxane11075-85
Pd(OAc)₂XantphosCs₂CO₃Toluene10080-95

Ester Hydrolysis and Thioacid Formation

The thioacetate group in this compound can undergo hydrolysis to yield the corresponding thiol, 4-hydroxy-2-mercaptonaphthalene. This reaction is typically carried out under basic conditions, followed by acidification to protonate the thiolate. The formation of the thioacid from the thioester is a key transformation for further derivatization or for studying the properties of the free thiol. The hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Nucleophilic Substitution Reactions with Thioacetate Anion

A direct approach to the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the naphthalene ring by the thioacetate anion. This method is contingent on the presence of an appropriately activated naphthalene precursor. For instance, a naphthyl halide or sulfonate ester at the 2-position, activated by the adjacent hydroxyl groups, could serve as the substrate. The reaction is typically performed in a polar aprotic solvent to facilitate the nucleophilic attack by the thioacetate salt, such as potassium thioacetate.

Derivatization Strategies for Structural Modification

Chemical Transformations at the Naphthalene Core

The naphthalene core of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. The hydroxyl group can be a key handle for such transformations.

Electrophilic Aromatic Substitution: The electron-rich nature of the dihydroxynaphthalene system facilitates electrophilic aromatic substitution reactions. Positions ortho and para to the hydroxyl groups are activated towards electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce new functional groups onto the aromatic core. The regioselectivity of these substitutions will be directed by the existing hydroxyl and thioacetate groups.

Modifications at the Thioacetate Moiety

The thioacetate group is a versatile functional handle, serving both as a protecting group for the thiol and as a reactive intermediate for further chemical transformations. acs.org For analogues of this compound, the thioacetate moiety can be readily modified to yield a variety of other functional groups.

Common transformations include:

Hydrolysis: The most fundamental reaction is the hydrolysis of the thioester to unveil the corresponding thiol (in this case, 4-hydroxy-2-naphthalenethiol). This cleavage is typically accomplished under mild basic conditions, such as treatment with a base in a protic solvent. acs.orgwikipedia.org

Amidation: Thioesters react readily with primary and secondary amines to form amides. This transformation is significantly faster than the corresponding reaction with oxygen esters, highlighting the higher reactivity of the thioester carbonyl group. warwick.ac.uk

Fukuyama Coupling: In a reaction unique to thioesters, the Fukuyama coupling allows for the formation of ketones. This palladium-catalyzed reaction couples the thioester with an organozinc halide, providing a direct route to ketone derivatives. wikipedia.org

Thiol-Thioester Exchange: The thioacetate group can be exchanged by reacting the compound with a different thiol, leading to the formation of a new thioester. warwick.ac.uk

Reduction: Treatment with reducing agents like triethylsilane in the presence of a palladium catalyst can reduce the thioester to the corresponding aldehyde. warwick.ac.uk

These reactions demonstrate the synthetic utility of the thioacetate group, allowing for its conversion into thiols, amides, ketones, and other thioesters, thereby expanding the chemical diversity of this compound analogues.

Introduction of Diverse Linker Regions

The introduction of linker regions onto the naphthyl scaffold of this compound is crucial for developing analogues with tailored properties. The reactivity of the 2-naphthol (B1666908) core dictates the strategies for attaching such linkers. Electrophilic substitution on the 2-naphthol ring typically occurs at the C1 position. wikipedia.org This inherent regioselectivity can be exploited to introduce a variety of functional groups that can serve as, or be elaborated into, diverse linkers.

Methodologies for introducing functionality include:

Alkylation and Aminomethylation: The phenolic hydroxyl group activates the naphthalene ring, facilitating reactions such as C-alkylation and C-aminomethylation at the adjacent C1 position. wikipedia.orgontosight.airesearchgate.netontosight.ai These reactions can introduce carbon chains or nitrogen-containing groups that act as versatile linkers for conjugation to other molecules.

Thiomethylation: Similar to aminomethylation, direct C-sp²-thiomethylation can introduce sulfur-containing linkers, further expanding the range of possible structural modifications. researchgate.net

By first installing a linker at the C1 position of a 2-naphthol derivative, subsequent conversion of the hydroxyl group at C4 and introduction of a thiol or thioacetate at C2 would lead to the desired functionalized analogues.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign practices. The synthesis of S-aryl thioacetates, including this compound, can be approached using several green chemistry principles to minimize environmental impact and improve efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. amazonaws.comuit.no For the synthesis of aryl thiophenes and related sulfur-containing heterocycles, microwave assistance has been shown to shorten reaction times from hours to minutes. organic-chemistry.orgresearchgate.net In the synthesis of thiols from halides using potassium thioacetate, a microwave-based approach was found to be 6 to 24 times faster than traditional methods. amazonaws.com This rapid, uniform heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures at the vessel walls during conventional heating. amazonaws.com

Alternative Solvents and Catalyst Systems: The choice of solvent and catalyst plays a critical role in the environmental footprint of a synthetic process.

Aqueous Media: Performing reactions in water is a key goal of green chemistry. Thioesterification reactions using coupling agents like N,N'-diisopropylcarbodiimide (DIC) have been successfully developed in water, offering an efficient and environmentally friendly protocol. researchgate.net

Green Solvents: Where organic solvents are necessary, replacing hazardous options like DMF or DCM with greener alternatives is preferred. For instance, the copper-catalyzed synthesis of S-aryl thioacetates from aryl iodides has been efficiently performed in cyclopentyl methyl ether (CPME), a more sustainable solvent. researchgate.net

Catalyst-Free Methods: Recent advancements have focused on eliminating the need for transition-metal catalysts, which can be expensive and toxic. Methods utilizing visible light to mediate the formation of an electron donor-acceptor (EDA) complex between an aryl halide and a potassium thiocarboxylate have enabled the synthesis of S-aryl thioesters without any metal or external photocatalyst. researchgate.netrsc.orgrsc.org

The following table summarizes a comparison of different synthetic conditions, highlighting the advantages of green chemistry approaches.

MethodCatalyst/MediatorSolventTimeTemperatureKey Advantage
Conventional Palladium/LigandTolueneSeveral hours110 °CBroad substrate scope
Microwave Base (e.g., Morpholine)Ethanol20 minutes70 °CDrastically reduced reaction time organic-chemistry.org
Green Solvent CopperCPMENot specifiedNot specifiedUse of a sustainable solvent researchgate.net
Aqueous DICWaterNot specifiedRoom TempEliminates organic solvents researchgate.net
Photocatalyst-Free Visible Light (EDA Complex)Not specifiedNot specifiedRoom TempAvoids transition metals researchgate.net

Reaction Optimization and Process Intensification Studies

To move a synthetic procedure from the laboratory to a larger scale, rigorous optimization of reaction parameters is essential. This process, known as process intensification, aims to maximize yield, purity, and efficiency while minimizing cost and waste. For the synthesis of this compound and its analogues, several parameters are key targets for optimization.

Temperature and Time: As demonstrated in microwave-assisted syntheses, temperature has a profound effect on reaction rate and outcome. A systematic study optimizing a one-pot thiol synthesis involved testing temperatures in 10°C intervals from 110°C to 140°C to find the optimal balance between reaction completion and byproduct formation. amazonaws.com Similarly, comparing a 20-minute microwave protocol to a 4-hour conventional heating method exemplifies process intensification by drastically reducing the reaction time. organic-chemistry.org

Catalyst Systems: The choice of catalyst and associated ligands is critical in metal-mediated reactions. The preparation of S-aryl thioacetates via palladium-mediated coupling has been developed to tolerate a wide range of functional groups by selecting appropriate ligands (e.g., CyPF-tBu). researchgate.net Optimization involves screening different catalysts, catalyst loadings, and ligands to achieve the highest yield and turnover number. Copper-based systems have also been employed, offering a potentially cheaper and more sustainable alternative to palladium. researchgate.net

Reagent Stoichiometry: Optimizing the molar ratio of reactants is fundamental. In the synthesis of thiols from halides and potassium thioacetate, a 1.3 to 1 mole ratio of the thioacetate source to the halide was used to ensure complete conversion of the starting material. amazonaws.com

These optimization studies are crucial for developing robust, scalable, and cost-effective synthetic routes to this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of S 4 Hydroxy 2 Naphthyl Thioacetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of S-(4-Hydroxy-2-naphthyl) Thioacetate (B1230152). Through one-dimensional (¹H and ¹³C) and two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected chemical shifts (δ) for S-(4-Hydroxy-2-naphthyl) Thioacetate are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing thioacetate (-SCOCH₃) group attached to the naphthalene (B1677914) ring.

The aromatic region of the spectrum is anticipated to show signals corresponding to the six protons on the disubstituted naphthalene core. researchgate.net The proton at the C1 position, being ortho to the thioacetate group, is expected to appear as a singlet. The proton at C3, situated between the two substituents, should also be a singlet. The remaining four protons on the other ring (C5, C6, C7, C8) will exhibit more complex splitting patterns, likely as multiplets or distinct doublets and triplets, due to their coupling with adjacent protons. orgchemboulder.com

The phenolic hydroxyl proton typically appears as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration. orgchemboulder.commsu.edu The methyl protons of the thioacetate group are expected to produce a sharp singlet in the aliphatic region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-SCOCH₃ ~2.4 Singlet
Ar-H (C1) ~7.8 - 8.0 Singlet
Ar-H (C3) ~7.2 - 7.4 Singlet
Ar-H (C5, C6, C7, C8) ~7.3 - 7.9 Multiplets

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. This compound is expected to show 12 distinct signals: one for the methyl carbon, one for the carbonyl carbon, and ten for the carbons of the naphthalene ring.

The chemical shifts of the naphthalene carbons are influenced by the substituent effects of the hydroxyl and thioacetate groups. uq.edu.audatapdf.com The carbon atom directly attached to the hydroxyl group (C4) will be shifted significantly downfield, while the carbon bonded to the sulfur atom (C2) will also be influenced. The quaternary carbons (C2, C4, C4a, C8a) are typically identified by their lower intensity compared to the protonated carbons. datapdf.comacs.org The thioester carbonyl carbon (C=O) is expected to resonate at a characteristic downfield position, while the methyl carbon (-CH₃) will appear at a high-field (upfield) position. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-SCOC H₃ ~30
C =O ~190 - 195
Naphthalene C-H ~110 - 130
Naphthalene C-S (C2) ~130 - 140
Naphthalene C-OH (C4) ~150 - 155

Note: Predicted values are based on substituent effect analysis and data for related naphthalene derivatives. uq.edu.audatapdf.comnih.gov

To confirm the assignments made from one-dimensional spectra, two-dimensional NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would be particularly useful for confirming the connectivity of the protons on the unsubstituted ring of the naphthalene core (H5 through H8), showing which protons are adjacent to one another. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the naphthalene ring by linking its signal to the signal of its attached proton. For example, the proton signal assigned to H1 would show a cross-peak with the carbon signal assigned to C1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduresearchgate.net This is crucial for identifying the placement of substituents and assigning quaternary carbons. Key expected correlations for this compound would include:

A cross-peak between the methyl protons (-SCOCH₃) and the carbonyl carbon (C=O).

Correlations between the proton at C1 and the carbons C2, C3, and C8a.

Correlations between the proton at C3 and the carbons C2, C4, and C4a.

These 2D experiments, used in concert, provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern and the precise assignment of every atom within the carbon-hydrogen framework.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A prominent broad band is anticipated in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. vscht.cz The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ region. libretexts.org

C=O Stretch: A strong, sharp absorption band characteristic of the thioester carbonyl group is expected around 1680-1720 cm⁻¹. This frequency is slightly lower than that of a typical ester due to the influence of the sulfur atom. chem-soc.si

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretch: The phenolic C-O stretching vibration should give rise to a strong band in the 1200-1260 cm⁻¹ region. libretexts.org

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint region, often between 600-800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Phenolic -OH O-H Stretch 3200 - 3500 Strong, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic -CH₃ C-H Stretch 2850 - 3000 Medium
Thioester C=O C=O Stretch 1680 - 1720 Strong
Aromatic C=C C=C Stretch 1400 - 1600 Medium to Weak
Phenolic C-O C-O Stretch 1200 - 1260 Strong

Source: Data compiled from general IR correlation charts and studies on related functional groups. libretexts.orgvscht.czchem-soc.si

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds. For this compound, Raman spectroscopy would be effective for observing vibrations of the naphthalene ring system and the C-S bond.

The symmetric stretching vibrations of the aromatic C=C bonds, which may be weak in the IR spectrum, are often strong and sharp in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ range. mdpi.com The C=O stretching of the thioester group would also be Raman active. nih.gov Furthermore, the C-S bond, which can be difficult to definitively assign in FT-IR due to its presence in the crowded fingerprint region, often gives a more readily identifiable signal in Raman spectra. The molecular vibrations of the S-shaped thiophene (B33073) rings have been identified using Raman spectroscopy, providing a basis for analyzing the sulfur-containing moiety in the target compound. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For a novel or uncharacterized compound like this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Expected Molecular Ion Peak: The chemical formula for this compound is C₁₂H₁₀O₂S. Its expected exact mass would be calculated, and the mass spectrometer would aim to detect the corresponding molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

Anticipated Fragmentation Patterns: Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would likely be used to generate fragment ions. The fragmentation of this compound would be predicted to occur at the most labile bonds, primarily the thioester linkage.

Key expected fragmentation pathways would include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the C-S bond, leading to the loss of the acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O), resulting in a prominent peak corresponding to the 4-hydroxy-2-naphthalenethiolate ion.

Cleavage of the thioester bond: The S-C(naphthyl) bond could also cleave, generating fragments corresponding to the thioacetate ion and the 4-hydroxy-2-naphthyl cation.

Ring fragmentation: Further fragmentation of the naphthalene ring system could occur under higher energy conditions, although this is typically less common for stable aromatic systems.

A hypothetical data table for the mass spectrometric analysis of this compound is presented below.

m/z (Observed) Proposed Fragment Ion Chemical Formula of Fragment Relative Intensity (%)
[Calculated][C₁₂H₁₀O₂S]⁺ (Molecular Ion)C₁₂H₁₀O₂S[Expected High]
[Calculated][C₁₀H₇OS]⁺C₁₀H₇OS[Expected High]
[Calculated][C₁₀H₇O]⁺C₁₀H₇O[Expected Moderate]
[Calculated][CH₃CO]⁺C₂H₃O[Expected Moderate]

This table is illustrative and based on predicted fragmentation. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structural Determination and Conformation

To perform this analysis, a single crystal of the compound of suitable size and quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Key Structural Insights from X-ray Crystallography:

Confirmation of Connectivity: The crystallographic data would confirm the covalent bonding arrangement, verifying that the thioacetate group is attached at the 2-position of the naphthalene ring and the hydroxyl group at the 4-position.

Molecular Conformation: The analysis would reveal the dihedral angles between the naphthalene ring and the thioacetate group, defining the molecule's preferred conformation in the crystal lattice. This includes the planarity of the naphthalene system and the orientation of the acetyl group.

Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules of this compound interact with each other in the solid state. This would likely involve hydrogen bonding from the hydroxyl group and potentially other non-covalent interactions such as π-π stacking of the naphthalene rings.

A summary of the kind of crystallographic data that would be obtained is presented in the hypothetical table below.

Parameter Description Expected Value/Information
Crystal SystemThe symmetry of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Specific values in Å and degrees.
Bond LengthsThe distances between covalently bonded atoms (e.g., C-S, C=O, C-O, C-C).e.g., C-S ~1.8 Å; C=O ~1.2 Å
Bond AnglesThe angles between adjacent bonds.e.g., C-S-C, O=C-S
Hydrogen BondingDetails of intermolecular hydrogen bonds, including donor-acceptor distances.e.g., O-H···O interactions

This table represents the type of data generated from an X-ray crystallography experiment. Specific values can only be obtained through empirical analysis of a suitable crystal.

Computational and Theoretical Chemistry Studies on S 4 Hydroxy 2 Naphthyl Thioacetate

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict molecular structure and electronic characteristics. For a molecule like S-(4-Hydroxy-2-naphthyl) Thioacetate (B1230152), these calculations would typically be performed using a basis set such as B3LYP/6-311G(d,p) to ensure accurate results. materialsciencejournal.org

Analysis of Molecular Orbitals and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For S-(4-Hydroxy-2-naphthyl) Thioacetate, a computational study would calculate the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.)

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)4.7Difference between LUMO and HOMO energies, indicating chemical stability.

Prediction of Spectroscopic Parameters

Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Visible spectra). materialsciencejournal.org By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of this compound. This would allow for the assignment of electronic transitions between molecular orbitals. Similarly, DFT calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.

Reactivity Indices (e.g., Fukui functions, electrophilicity, nucleophilicity)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These indices are derived from the energies of the frontier molecular orbitals. nih.gov

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netmdpi.com A higher value of the Fukui function at a particular atom indicates a greater susceptibility to a specific type of attack. researchgate.net

Global Electrophilicity Index (ω) : This index measures the ability of a molecule to accept electrons. nih.gov

Nucleophilicity Index (N) : This index quantifies the electron-donating tendency of a molecule.

These reactivity indices would provide a detailed map of the chemical reactivity of this compound, guiding the understanding of its potential chemical transformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or DNA. nih.govresearchgate.net This is followed by molecular dynamics simulations to study the stability of the ligand-target complex over time.

Identification of Potential Binding Sites on Biological Macromolecules

For this compound, molecular docking studies could be performed against various biological targets to explore its potential pharmacological activities. For instance, based on the activities of related naphthol-containing compounds, potential targets could include enzymes like histone deacetylases (HDACs) or proteins involved in cancer signaling pathways. ekb.egnih.gov The docking process involves placing the ligand into the binding site of the target and scoring the different poses to identify the most favorable binding mode.

Analysis of Binding Affinities and Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

The output of a docking study provides a binding affinity or docking score, which is an estimate of the binding free energy. mdpi.com A more negative value typically indicates a stronger binding interaction. The analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-target complex. These interactions can include:

Hydrogen Bonds : Formed between hydrogen bond donors and acceptors on the ligand and the target.

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and the target.

Electrostatic Interactions : Arise from the attraction or repulsion of charged groups.

π-π Stacking : Interactions between aromatic rings. nih.gov

A detailed analysis of these interactions for this compound with a potential biological target would provide insights into its mechanism of action at the molecular level.

Table 2: Illustrative Molecular Docking Interaction Analysis (Note: The following data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.)

Interaction TypeInteracting Residues on Target ProteinDescription
Hydrogen BondingTyr208, His142The hydroxyl group of the naphthyl ring forms hydrogen bonds with key amino acid residues.
Hydrophobic InteractionsPhe152, Trp273, Pro139The naphthalene (B1677914) core engages in hydrophobic interactions within a nonpolar pocket of the binding site.
π-π StackingPhe209The aromatic ring of the naphthyl moiety stacks with the phenyl ring of a phenylalanine residue.

Mechanistic Computational Studies of Thioacetate-Involved Reactions (e.g., Thioacid/Azide (B81097) Amidation)

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving thioacetate and related thioacid functionalities. A prime example is the amidation reaction between a thioacid and an azide, which has been shown to proceed through distinct pathways dependent on the electronic properties of the azide reactant.

A combined experimental and computational mechanistic study of amide formation from thioacids and azides has revealed two primary mechanistic pathways. psu.edudergipark.org.tr The electronic character of the azide component dictates the course of the reaction. psu.edudergipark.org.tr

For reactions involving relatively electron-rich azides, the data support a mechanism initiated by an anion-accelerated [3+2] cycloaddition. In this pathway, the thiocarboxylate couples with the azide to form a thiatriazoline intermediate. psu.edudergipark.org.tr

Conversely, when highly electron-poor azides are used, the reaction proceeds through a different mechanism. It begins with a bimolecular union of the terminal nitrogen of the azide with the sulfur atom of the thiocarboxylate, forming a linear adduct. psu.edudergipark.org.tr This linear intermediate then undergoes cyclization to yield a thiatriazoline. psu.edudergipark.org.tr The subsequent decomposition of this neutral thiatriazoline intermediate to the amide product occurs via a retro-[3+2] cycloaddition. psu.edudergipark.org.tr

Computational analyses using DFT at the 6-31+G(d) level of theory have identified the pathways for both classes of azides to undergo a [3+2] cycloaddition with the thioacid to form the thiatriazoline intermediates. psu.edudergipark.org.tr However, these computational models also indicate that these pathways are of higher energy compared to the amidations involving thiocarboxylates. psu.edudergipark.org.tr These theoretical studies have been crucial in establishing that the reaction profile for electron-poor azides is best described by a prior capture mechanism followed by an intramolecular acylation. psu.edudergipark.org.tr

Further theoretical investigations have delved into the nuances of the thioacid/azide amidation, confirming that the electronic properties of the azide significantly influence the reaction pathways, leading to two distinct mechanisms for electron-rich and electron-poor azides in base-promoted amidations. nih.gov For electron-rich azides, a concerted [3+2] cycloaddition is followed by two consecutive, unimolecular reactions with very low activation barriers to produce an anionic amide and nitrous sulfide. nih.gov In the case of electron-poor azides, the reaction commences with the formation of a stable linear adduct between the thiocarboxylate and the azide. This is followed by the rate-determining step to yield the anionic amide, bypassing the formation of a thiatriazoline intermediate. nih.gov

The following table summarizes the key mechanistic steps and intermediates in the thioacid/azide amidation reaction as supported by computational studies.

Azide TypeInitial StepKey Intermediate(s)Final Step
Electron-RichAnion-accelerated [3+2] cycloadditionThiatriazolineRetro-[3+2] cycloaddition
Electron-PoorBimolecular union to form a linear adductLinear adduct, ThiatriazolineRetro-[3+2] cycloaddition

Conformational Analysis and Energy Landscapes of the Compound

Unable to Generate Article: No Scientific Data Found for "this compound" and Specified Biological Activities

Following a comprehensive search of publicly available scientific literature and databases, no research findings or data could be located that specifically link the chemical compound This compound to the biological activities and molecular targets outlined in the requested article structure.

Extensive searches were conducted to find information regarding the compound's effects on the following:

Enzyme Modulation and Inhibition:

Anti-Apoptotic Protein Mcl-1

Cyclooxygenase (COX-I/COX-II) Enzymes

Lipoxygenase (e.g., 12-LOX)

Other specified targets such as IDH1, Nek2, and HCV Protease

Receptor Ligand Activity:

Toll-Like Receptor 4 (TLR4) Agonism

The investigation did not yield any studies, datasets, or scholarly articles detailing the in vitro or cellular effects of "this compound" on these specific proteins or signaling pathways. While information exists for the individual targets and other compounds that may interact with them, there is no scientific basis to connect them to the subject compound of the requested article.

Due to the strict requirement for scientifically accurate and verifiable content, and the complete absence of relevant data for "this compound" in the context of the provided outline, it is not possible to generate the requested article. Proceeding would require fabricating data, which would violate the core principles of scientific accuracy and integrity.

It is possible that research on this specific compound is proprietary, not yet published, or indexed under a different nomenclature not readily accessible in public domains. Without verifiable sources, the content for the specified sections and subsections cannot be created.

Investigation of Biological Activities and Mechanistic Insights in Vitro & Cellular

Receptor Ligand Activity (In Vitro)

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation (e.g., alpha-7 subtype)

No research studies were identified that investigated the modulatory effects of S-(4-Hydroxy-2-naphthyl) Thioacetate (B1230152) on nicotinic acetylcholine receptors, including the alpha-7 subtype.

Cellular Activity Profiling (In Vitro)

Antimicrobial Efficacy Against Bacterial and Fungal Strains

No data is available from studies testing the efficacy of S-(4-Hydroxy-2-naphthyl) Thioacetate against bacterial or fungal strains.

Cytotoxic Effects on Defined Cancer Cell Lines

The cytotoxic or anti-cancer effects of this compound on any defined cancer cell lines have not been reported in the available literature.

Anti-inflammatory Cellular Responses

There are no published findings on the in vitro anti-inflammatory effects or cellular responses following treatment with this compound.

Antiviral Activities in Cellular Models

No studies were found that evaluated the potential antiviral activities of this compound in cellular models.

Antioxidant Mechanisms and Oxidative Stress Modulation

The antioxidant properties and any role in the modulation of oxidative stress for this compound have not been documented in scientific literature.

Molecular Mechanisms of Action and Target Engagement

The molecular structure of this compound, featuring a reactive thioacetate group and a planar naphthyl ring, provides a basis for its potential interactions with biological targets. These interactions can range from the formation of strong, covalent bonds to more transient, non-covalent associations within specific protein domains. Such interactions can, in turn, lead to the modulation of complex biochemical pathways.

The thioacetate moiety of this compound is a key functional group that can be hydrolyzed to release a reactive thiol. This thiol group can participate in various reactions, including the formation of covalent bonds with biological macromolecules. One of the most significant targets for such covalent modification is the thiol group of cysteine residues in proteins.

Structurally related compounds, such as 1,4-naphthoquinones, are known for their high electrophilicity, which allows them to form covalent bonds with nucleophilic agents. mdpi.com These compounds can interact with the thiol groups of proteins and low-molecular-weight thiols like glutathione (B108866). mdpi.com The mechanism often involves a Michael-type addition, where the nucleophilic cysteine thiol attacks an electrophilic center on the naphthoquinone ring. nih.gov This leads to the formation of a stable carbon-sulfur bond, effectively creating a cysteine Michael adduct.

The formation of such adducts can have significant consequences for protein function. Cysteine residues are often located in the active sites of enzymes or in regions critical for protein conformation and regulation. Their covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.

Compound Class Reactive Moiety Mechanism of Covalent Modification Target Biomolecule
NaphthoquinonesElectrophilic quinone ringMichael AdditionCysteine residues in proteins, Glutathione
AldehydesElectrophilic carbonyl carbonFormation of hemi(thio)acetalsCysteine proteases
α,β-Unsaturated KetonesActivated double bondMichael AdditionCysteine residues

This table summarizes the mechanisms of covalent modification by compound classes structurally or functionally related to this compound.

Research on various electrophilic compounds has demonstrated their ability to target and covalently modify cysteine residues. For instance, α,β-unsaturated ketones and nitriles are known to act as "warheads" that react with cysteine residues in a covalent manner, which can be either reversible or irreversible. nih.gov Similarly, noxious compounds such as mustard oil and cinnamaldehyde (B126680) have been shown to activate TRPA1 ion channels through the covalent modification of cysteine residues. researchgate.net

Beyond covalent interactions, the rigid, aromatic structure of the naphthyl group in this compound allows for non-covalent binding to specific pockets and functional domains within proteins. These interactions are typically driven by hydrophobic and van der Waals forces, with the hydroxyl group potentially forming hydrogen bonds with amino acid residues.

A prime example of such interactions is the binding of small molecules to serum albumin. Human serum albumin (HSA) is a major transport protein in the blood with several well-defined binding sites that accommodate a variety of ligands. nih.gov Studies on the interaction of 1,4-naphthoquinone (B94277) derivatives with HSA have revealed specific binding, often in hydrophobic pockets. nih.gov For instance, competitive binding assays have shown that some naphthoquinone derivatives share a common binding site with markers that bind to Sudlow site I, a region known to bind bulky heterocyclic molecules. nih.gov

The binding of a molecule like this compound to a protein is influenced by the complementarity of its shape and chemical properties with the binding pocket. The planar naphthyl ring can stack with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine, while the hydroxyl and thioacetate groups can interact with polar residues. Such specific binding can allosterically modulate the protein's activity or prevent it from interacting with its natural binding partners.

Protein Target Ligand Class Key Binding Interactions Functional Consequence
Human Serum Albumin (HSA)Naphthoquinone derivativesHydrophobic interactions, Hydrogen bondingTransport and bioavailability of the ligand
TRPA1 Ion ChannelCysteine-modifying agentsCovalent modificationChannel activation
ELAV-like Hu proteinsRNASpecific binding to AU-rich elementsRegulation of mRNA stability and translation

This table illustrates examples of specific binding interactions between proteins and various ligands, providing a framework for the potential binding of this compound.

The neuron-specific ELAV-like Hu proteins, which bind to AU-rich elements in mRNAs, exemplify the high degree of specificity that can be achieved in protein-ligand interactions. nih.gov While the binding of this compound to such proteins has not been demonstrated, these examples highlight the principles of specific recognition that govern the interactions of small molecules with functional domains of proteins.

The interaction of this compound with its molecular targets can lead to the modulation of various biochemical pathways. The formation of covalent adducts or specific non-covalent binding can trigger a cascade of downstream events, altering cellular signaling and metabolism.

Naphthoquinones, as a class of compounds, are known to influence multiple cellular signaling pathways. researchgate.net One of the key mechanisms is through the generation of reactive oxygen species (ROS) via redox cycling. mdpi.com This can lead to oxidative stress and the activation of stress-response pathways. Additionally, the depletion of intracellular glutathione through the formation of GSH-adducts can disrupt the cellular redox balance and sensitize cells to oxidative damage. nih.gov

The covalent modification of specific proteins can also directly impact signaling pathways. For example, if this compound were to covalently modify a key enzyme in a metabolic pathway, it could lead to the accumulation of substrates and the depletion of products, with wide-ranging effects on cellular function. Similarly, the modification of a transcription factor could alter gene expression patterns.

Biochemical Pathway Modulating Compound Class Mechanism of Modulation Downstream Effect
Oxidative Stress ResponseNaphthoquinonesGeneration of Reactive Oxygen Species (ROS), Glutathione depletionActivation of antioxidant defense mechanisms, potential for cytotoxicity
Inflammatory SignalingNaphthoquinonesInhibition of pro-inflammatory enzymesAnti-inflammatory effects
ApoptosisNaphthoquinonesInduction of endoplasmic reticulum stress, Regulation of p53Programmed cell death

This table provides an overview of how structurally related compounds can modulate key biochemical pathways, suggesting potential avenues of investigation for this compound.

The biological activity of naphthoquinone derivatives has been extensively studied, revealing a broad spectrum of effects, including anti-inflammatory and antiproliferative activities. researchgate.net These effects are often attributed to their ability to interact with multiple targets and modulate complex signaling networks. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its interaction with a specific biological target. nih.govfrontiersin.org For compounds centered around a hydroxynaphthyl thioether scaffold, the key pharmacophoric features include the hydroxyl group, the naphthalene (B1677914) core, and the thio-linked moiety.

A notable example that provides insight into the SAR of this class of compounds is a series of thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593), also known as Lawsone. nih.govresearchgate.netnih.gov These compounds, while based on a naphthoquinone rather than a simple naphthalene ring, share the critical hydroxy and thio-substituents and offer a valuable case study for understanding the role of each component. In a study evaluating their potential as antiplatelet agents, a series of derivatives were synthesized and tested, revealing clear SAR trends. nih.govresearchgate.net

The hydroxyl group is a common feature in many biologically active molecules and often plays a critical role in binding to target proteins through hydrogen bond interactions. tandfonline.com In the context of hydroxynaphthyl derivatives, the hydroxyl group can act as both a hydrogen bond donor and acceptor, anchoring the ligand in the active site of a receptor or enzyme. Its position on the naphthalene ring is crucial; for instance, 2-naphthol (B1666908) (bearing a hydroxyl group at position 2) is a common starting material for the synthesis of various biologically active compounds. researchgate.net The reactivity and biological activity of naphthol derivatives are significantly influenced by this hydroxyl group. researchgate.net In the case of the antiplatelet lawsone thio-derivatives, the 2-hydroxy group is a constant feature across the active compounds, suggesting its importance for the observed biological effect. nih.govresearchgate.net

The naphthalene ring serves as the structural scaffold, providing a rigid framework that orients the pharmacophoric groups in a specific spatial arrangement for optimal target interaction. nih.gov The extended aromatic system of the naphthalene core can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in a protein's binding pocket. figshare.com The importance of the naphthalene scaffold is underscored by its presence in numerous approved drugs. Its lipophilic nature contributes to membrane permeability, a key factor in drug absorption and distribution. The substitution pattern on the naphthalene ring significantly impacts activity, and the 2-naphthol framework, in particular, is a versatile starting point for creating diverse and biologically active molecules. nih.gov The antiplatelet activity of the aforementioned lawsone derivatives is fundamentally tied to this naphthoquinone core. nih.govresearchgate.net

The thio-substituent and its variations are critical modulators of biological activity. In the study of lawsone thio-derivatives, the introduction of a thiophenyl moiety was found to enhance antiplatelet activity. nih.govresearchgate.net The nature and position of substituents on this phenyl ring had a pronounced effect on potency, demonstrating the significant contribution of this part of the molecule. For instance, a bromo-substituent at the para-position of the phenyl ring resulted in the most active compound in the series. nih.govresearchgate.netnih.gov This highlights that modifications distal to the naphthalene core can fine-tune the electronic and steric properties of the molecule to optimize target engagement.

The following table presents the antiplatelet activity (IC50) of various 2-hydroxy-1,4-naphthoquinone thio-derivatives, illustrating the impact of substitutions on the thiophenyl moiety. nih.govresearchgate.net

CompoundSubstituent on Thiophenyl RingIC50 (μM) vs. TRAP-6IC50 (μM) vs. Collagen
1H>100>100
24-F31.13 ± 2.1110.74 ± 1.22
34-Cl29.23 ± 1.989.12 ± 1.15
44-Br15.03 ± 1.525.58 ± 1.01
54-CH3>100>100
64-OCH3>100>100
72-F>100>100
82-Cl>100>100

The "linker" region, which connects the core scaffold to other functional groups, can significantly influence a compound's activity. In the case of the lawsone thio-derivatives, the phenyl ring itself can be considered part of the linker between the sulfur atom and the various substituents. The data clearly shows that electron-withdrawing groups (F, Cl, Br) in the para-position of this phenyl ring are favorable for activity, while electron-donating groups (CH3, OCH3) or substituents at the ortho-position lead to a loss of potency. nih.govresearchgate.net This suggests that the electronic properties and steric accessibility of this region are key determinants of antiplatelet efficacy.

Rational Design Strategies Based on SAR Insights and Computational Modeling

The insights gained from SAR studies are the cornerstone of rational drug design. researchgate.net Once the key pharmacophoric features are identified, computational modeling can be employed to refine the design of new analogues. Techniques such as molecular docking can predict how a designed molecule might bind to a protein target, helping to prioritize which compounds to synthesize. For instance, understanding that a para-substituted halogen on the thiophenyl ring enhances activity allows designers to explore other halogens or different electron-withdrawing groups at that position. Computational studies can help predict whether these new substitutions would result in a favorable binding orientation and energy.

Development of Lead Compounds and Analogues with Improved Potency and Selectivity

Lead optimization is the process of refining a promising compound (a "lead") to improve its therapeutic properties. Based on the SAR data from the lawsone derivatives, compound 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione) emerged as the most potent antiplatelet agent in the series. nih.govresearchgate.net This compound serves as a new lead for further development. Future work could involve synthesizing analogues of compound 4 with other substituents at the 4-position of the phenyl ring to see if potency can be further increased. Additionally, bioisosteric replacement strategies could be employed, where, for example, the phenyl ring is replaced with other aromatic or heteroaromatic rings to potentially improve properties like solubility or metabolic stability while maintaining or enhancing activity.

Advanced Analytical Methodologies for Compound Evaluation

Quantitative Purity Determination (e.g., HPLC)

The determination of a compound's purity is a critical first step in its analytical evaluation. For S-(4-Hydroxy-2-naphthyl) Thioacetate (B1230152), a purity of 95% has been reported. While the specific method for this determination is not detailed in the available literature, High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for quantitative purity analysis.

In a typical HPLC analysis for a compound like S-(4-Hydroxy-2-naphthyl) Thioacetate, a reversed-phase column (e.g., C18) would likely be employed. A mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer would be used to elute the compound from the column. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks.

A hypothetical data table for an HPLC purity analysis of this compound is presented below.

ParameterValue
Compound Name This compound
Purity (%) 95

High-Throughput Screening Assay Development and Optimization

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. While specific HTS campaigns involving this compound are not publicly documented, the development and optimization of such assays are crucial for discovering its potential biological activities.

Assay development for this compound would involve selecting a relevant biological target and a suitable detection method. Optimization would focus on miniaturizing the assay for use in multi-well plates (e.g., 384- or 1536-well formats), ensuring robustness (Z'-factor > 0.5), and minimizing reagent consumption.

Biochemical Assay Development for Target Engagement and Enzyme Kinetics (e.g., FP, SPR, SEAP)

Biochemical assays are essential for confirming direct interaction with a biological target (target engagement) and for characterizing the kinetics of this interaction.

Fluorescence Polarization (FP): This technique is used to measure the binding of a small, fluorescently labeled molecule to a larger protein. If this compound were being investigated as an inhibitor of a protein-protein interaction, an FP assay could be developed where it competes with a fluorescently labeled probe for binding to the target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. To study the interaction of this compound with a target protein, the protein would be immobilized on the sensor chip, and a solution of the compound would be flowed over the surface. The resulting sensorgram would provide data on the association and dissociation rates, allowing for the determination of the binding affinity (KD).

Secreted Embryonic Alkaline Phosphatase (SEAP): The SEAP reporter assay is often used to study the activity of signal transduction pathways. If this compound were hypothesized to modulate a specific signaling pathway, cells could be transfected with a SEAP reporter construct under the control of a response element for that pathway. Changes in SEAP activity in the cell culture medium would indicate an effect of the compound on the pathway.

A hypothetical data table summarizing the potential application of these biochemical assays is shown below.

Assay TypeApplication for this compoundKey Parameters Measured
Fluorescence Polarization (FP) Target EngagementIC50
Surface Plasmon Resonance (SPR) Target Engagement, Enzyme KineticsKon, Koff, KD
SEAP Reporter Assay Pathway AnalysisEC50 or IC50

Cell-Based Assay Platforms for Phenotypic Screening and Mechanism Elucidation

Cell-based assays provide a more physiologically relevant context for evaluating the effects of a compound. These assays can be used for phenotypic screening to identify compounds that produce a desired cellular response without a priori knowledge of the target.

For this compound, a phenotypic screen could involve treating various cell lines with the compound and monitoring for changes in cell morphology, proliferation, viability, or the expression of specific biomarkers. High-content imaging is a powerful tool for such screens, allowing for the simultaneous measurement of multiple cellular parameters.

Once a phenotype is identified, further cell-based assays can be employed to elucidate the mechanism of action. This could involve investigating the compound's effect on specific signaling pathways, protein expression levels, or cellular processes such as apoptosis or autophagy.

The table below outlines potential cell-based assays for the evaluation of this compound.

Assay TypePurposeExample Readout
Cell Proliferation Assay Phenotypic ScreeningChanges in cell number or viability (e.g., using MTT or CellTiter-Glo)
High-Content Imaging Phenotypic Screening, Mechanism ElucidationMultiparametric analysis of cellular features
Western Blotting Mechanism ElucidationChanges in the expression or phosphorylation of target proteins
Flow Cytometry Mechanism ElucidationAnalysis of cell cycle, apoptosis, or cell surface marker expression

Future Research Directions and Translational Perspectives

Q & A

Q. How is the compound utilized in materials science?

  • Methodological Answer :
  • Surface Functionalization : Thioacetate groups anchor to metal nanoparticles (e.g., Au, Pd) via thiolate linkages .
  • Polymer Chemistry : Initiate radical polymerization or serve as chain-transfer agents .

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